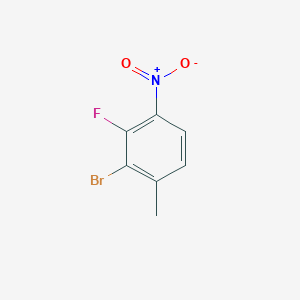

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene

Description

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene (CAS: Not explicitly listed in evidence; inferred molecular formula C₇H₄BrFNO₂) is a halogenated nitroaromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 3), a methyl group (position 1), and a nitro group (position 4). This compound is structurally distinct due to the combination of electron-withdrawing (nitro, bromine, fluorine) and electron-donating (methyl) groups, which influence its reactivity, solubility, and stability. It is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name |

2-bromo-3-fluoro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOQZKQYGMTCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including bromination, fluorination, and nitration of benzene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Bromo-3-fluoro-1-methyl-4-aminobenzene.

Oxidation: 2-Bromo-3-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-bromo-3-fluoro-1-methyl-4-nitrobenzene, differing in substituent positions or functional groups:

Key Observations :

- Electron Effects : The methyl group at position 1 donates electrons, slightly counteracting the electron-withdrawing effects of the nitro group. This contrasts with methoxy-substituted analogues, which exhibit stronger electron-donating properties .

- Halogen Influence : Bromine at position 2 increases molecular weight and steric hindrance compared to chlorine or fluorine-only analogues .

Physical and Chemical Properties

Boiling/Melting Points and Solubility

- 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene : Predicted boiling point ~240–260°C (based on analogues like 1-bromo-2-nitrobenzene, bp 261°C ).

- 1-Bromo-2-chloro-4-nitrobenzene : Higher boiling point (est. 270–290°C) due to chlorine’s higher atomic mass and polarizability .

- 2-Bromo-1-methoxy-3-nitrobenzene : Lower melting point (est. 50–60°C) due to methoxy group enhancing solubility in alcohols .

Reactivity

- Nucleophilic Substitution : Bromine at position 2 is more reactive than chlorine in analogous compounds, facilitating Suzuki couplings or Grignard reactions .

- Electrophilic Aromatic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to positions 5 or 6 (meta to nitro) .

Biological Activity

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and findings from recent studies.

Chemical Structure:

- Molecular Formula: C7H6BrFNO2

- Molecular Weight: 232.03 g/mol

- Functional Groups: Nitro group (-NO2), Bromine atom (Br), Fluorine atom (F)

Physical Properties:

- Melting Point: 18-19 °C

- Boiling Point: 240-241 °C

- Density: 1.786 g/mL at 25 °C

The biological activity of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene can be attributed to its ability to interact with various biomolecules through electrophilic substitution reactions. The presence of the nitro group serves as a strong electron-withdrawing entity, influencing the reactivity and selectivity of the compound towards nucleophiles.

Antimicrobial Activity

Recent studies have indicated that halogenated nitrobenzenes exhibit significant antimicrobial properties. For instance, compounds similar to 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene have been tested against various bacterial strains, demonstrating effective inhibition.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene | E. coli | 0.5 µg/mL |

| 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene | S. aureus | 0.8 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. The results suggest selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MV4-11 (leukemia) | 5.59 | 4.0 |

| DLD-1 (colon cancer) | 4.05 | 3.5 |

| Normal intestinal epithelial cells | >18.38 | - |

Case Study 1: Antifungal Activity

In a study investigating antifungal properties, derivatives of nitro-substituted benzene compounds were tested against Candida species. The results indicated that compounds with similar structures to 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene displayed promising antifungal activity, particularly against resistant strains.

Case Study 2: Neurological Impact

Research has also explored the impact of halogenated compounds on NMDA receptors, which are critical in synaptic transmission and plasticity. Compounds like 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene have been shown to modulate these receptors, suggesting potential applications in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.